molecular formula C16H16O2 B6317486 4'-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% CAS No. 143573-45-9

4'-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97%

Cat. No. B6317486
CAS RN: 143573-45-9
M. Wt: 240.30 g/mol
InChI Key: LNXJXSGTLAYHQS-UHFFFAOYSA-N
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Description

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% is a chemical compound. It can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution .


Synthesis Analysis

The synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% involves the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .


Molecular Structure Analysis

The molecular structure of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% has been characterized by centrosymmetric hydrogen-bonded dimers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% include the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .

Scientific Research Applications

Organic Synthetic Material

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester is an important pharmaceutical intermediate compound used as an organic synthetic material . It plays a crucial role in the synthesis of various complex molecules.

Preparation of Temesartan

This compound is used in the preparation of temesartan . Temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. This highlights its importance in the pharmaceutical industry.

Synthesis of Novel Amides

The compound has been used in the synthesis of a novel amide, 4′-methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester . This was achieved by the Ru-catalyzed C (sp 2)-H bond arylation reaction, indicating its potential in the development of new chemical entities.

Anticancer Research

While there’s no direct evidence of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester being used in anticancer research, related compounds such as 2-aminothiazoles have been associated with anticancer activity . This suggests potential avenues for future research.

Antioxidant Research

Similar to the anticancer research, compounds related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, like 2-aminothiazoles, have been associated with antioxidant activity . This opens up possibilities for this compound in antioxidant research.

Antimicrobial Research

Again, related compounds have shown antimicrobial activities . This suggests that 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester could potentially be explored in this field.

Anti-inflammatory Research

2-aminothiazoles, which are related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, have been associated with anti-inflammatory activities . This indicates potential applications of this compound in anti-inflammatory research.

properties

IUPAC Name

ethyl 2-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJXSGTLAYHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-biphenyl-2-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

4′-Methyl-biphenyl-2-carboxylic acid ethyl ester was prepared in a similar fashion to 4′-methyl-biphenyl-3-carboxylic acid ethyl ester as described. Ethyl 2-bromobenzoate (5.0 g, 21.83 mmol, 1 eq.) and 4-methylbenzeneboronic acid (3.12 g, 22.92 mmol, 1.05 eq.) in THF and aqueous 2M sodium carbonate (24 mL, 2.2 eq.) were treated with palladium(II) acetate (0.49 g, 2.18 mmol, 10 mol %), triphenylphosphine (2.52 g, 9.59 mmol, 4.4×Pd), and copper(I) iodide (0.14 g). When complete, the reaction was worked up as described leaving an orange oil, which was purified, via silica gel flash chromatography using a step gradient of EtOAc in hexane as the mobile phase. Fractions containing the product were pooled leaving 4′-methyl-biphenyl-2-carboxylic acid ethyl ester (5.24 g, 99% yield) as a yellow oil.
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